4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide
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Overview
Description
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide is a chemical compound with the molecular formula C15H16N2O3S It is known for its unique structure, which includes a benzamide core substituted with a methyl group and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the benzamide core can interact with hydrophobic pockets in receptors, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-((4-methylphenyl)sulfonyl)amino)benzenesulfonamide: This compound has a similar structure but with an additional sulfonamide group.
4-Methyl-N-tosylbenzenesulfonamide: This compound is structurally related but lacks the benzamide core.
Uniqueness
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide is unique due to its combination of a benzamide core and a sulfonylamino group. This structural feature allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-14(10-4-11)21(19,20)17(2)13-7-5-12(6-8-13)15(16)18/h3-10H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMTULKWNLUJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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